molecular formula C7H7BBrFO2 B8202315 4-Bromo-3-fluoro-2-methylphenylboronic acid

4-Bromo-3-fluoro-2-methylphenylboronic acid

Cat. No.: B8202315
M. Wt: 232.84 g/mol
InChI Key: LQWGIBWBCAGELM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-3-fluoro-2-methylbenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4-Bromo-3-fluoro-2-methylphenylboronic acid can be compared with other similar boronic acids, such as:

  • 4-Bromo-2-fluorophenylboronic acid
  • 4-Bromo-3-methylphenylboronic acid
  • 3-Fluoro-2-methylphenylboronic acid

Uniqueness: The unique combination of bromine, fluorine, and methyl substituents on the phenyl ring imparts distinct reactivity and selectivity in chemical reactions, making this compound a valuable compound in organic synthesis .

Properties

IUPAC Name

(4-bromo-3-fluoro-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWGIBWBCAGELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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